

# Chemical structure and properties of Antiviral agent 46

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antiviral agent 46

Cat. No.: B10830663

Get Quote

# **Technical Guide: Antiviral Agent 46**

Audience: Researchers, scientists, and drug development professionals.

## **Core Compound Summary**

Antiviral agent 46, also referred to as compound 4, is a synthetic derivative of cannabidiol (CBD). It has demonstrated notable in vitro activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Angiotensin-Converting Enzyme 2 (ACE2), a key host cell receptor for SARS-CoV-2 entry. Its chemical and biological properties make it a compound of interest for further investigation in the development of antiviral therapeutics.

# **Chemical Structure and Properties**

**Antiviral agent 46** is structurally derived from cannabidiol, a naturally occurring cannabinoid. The core structure is modified, resulting in a compound with the following identifiers:

- Chemical Name: (1'R,2'R)-3-pentyl-2',6'-dihydroxy-6',6'-dimethyl-1',2',5',6'-tetrahydro-[1,2']biocyclohexenyl-5-ene
- CAS Number: 877660-90-7
- Molecular Formula: C21H32O2
- Molecular Weight: 316.48 g/mol



The structural modifications from the parent CBD molecule are key to its observed biological activities.

## **Quantitative Biological Activity**

The primary reported in vitro activities of **Antiviral agent 46** are summarized below. These values indicate its potency in inhibiting both the SARS-CoV-2 virus and the ACE2 enzyme.

| Target     | IC50 (μM) | Assay Type                      | Reference |
|------------|-----------|---------------------------------|-----------|
| SARS-CoV-2 | 1.90      | Cytopathic Effect<br>Assay      | [1]       |
| ACE2       | 1.37      | Fluorogenic Inhibition<br>Assay | [1]       |

## **Mechanism of Action**

The dual inhibitory activity of **Antiviral agent 46** suggests a multi-faceted mechanism of action against SARS-CoV-2. By inhibiting ACE2, the primary receptor for viral entry, the agent likely interferes with the initial stages of viral infection.[1] Concurrently, its direct anti-SARS-CoV-2 activity indicates that it may also disrupt later stages of the viral life cycle, such as replication or assembly. The exact molecular interactions and the nature of the inhibition (e.g., competitive, non-competitive) require further detailed investigation.

# **Experimental Protocols**

The following are detailed methodologies for the key experiments cited, based on standard laboratory practices for these types of assays.

## **ACE2 Inhibition Assay (Fluorogenic)**

This protocol describes a method to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Antiviral agent 46** against ACE2.

#### Materials:

Recombinant human ACE2 enzyme



- Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp)-OH)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl<sub>2</sub>)
- Antiviral agent 46 (dissolved in DMSO)
- 96-well black microplate
- Fluorescence microplate reader

#### Procedure:

- Prepare a serial dilution of Antiviral agent 46 in assay buffer. The final DMSO concentration should be kept below 1%.
- In a 96-well plate, add the diluted compound solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
- Add the ACE2 enzyme to all wells except the negative control.
- Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
- Initiate the enzymatic reaction by adding the fluorogenic ACE2 substrate to all wells.
- Immediately begin kinetic reading of fluorescence intensity on a microplate reader (e.g., excitation at 320 nm and emission at 405 nm) at 37°C for 30-60 minutes.
- · Calculate the rate of reaction for each well.
- Determine the percent inhibition for each concentration of Antiviral agent 46 relative to the positive control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC<sub>50</sub> value.

## **Anti-SARS-CoV-2 Cytopathic Effect (CPE) Assay**

This protocol outlines a method to determine the IC<sub>50</sub> of **Antiviral agent 46** against live SARS-CoV-2 by measuring the inhibition of virus-induced cell death.



#### Materials:

- Vero E6 cells (or other susceptible cell line)
- SARS-CoV-2 viral stock
- Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
- Antiviral agent 46 (dissolved in DMSO)
- 96-well clear microplate
- Cell viability reagent (e.g., CellTiter-Glo®)
- Luminometer

#### Procedure:

- Seed Vero E6 cells in a 96-well plate and incubate overnight to form a confluent monolayer.
- Prepare a serial dilution of Antiviral agent 46 in cell culture medium.
- Remove the growth medium from the cells and add the diluted compound solutions.
- Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI). Include uninfected cell controls and virus-only controls.
- Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 48-72 hours, or until significant CPE is observed in the virus-only control wells.
- Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.
- Measure the luminescence using a luminometer.
- Calculate the percent protection for each concentration of Antiviral agent 46 relative to the virus-only and uninfected controls.



• Plot the percent protection against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

# Visualizations Signaling Pathway of SARS-CoV-2 Entry and Inhibition



Click to download full resolution via product page

Caption: SARS-CoV-2 entry and inhibition pathway.

# **Experimental Workflow for Antiviral Screening**





Click to download full resolution via product page

Caption: General workflow for antiviral compound screening.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Chemical structure and properties of Antiviral agent 46].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830663#chemical-structure-and-properties-of-antiviral-agent-46]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com